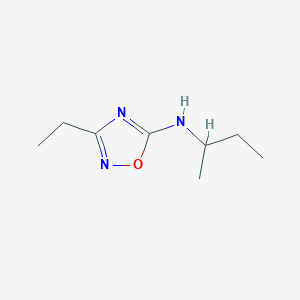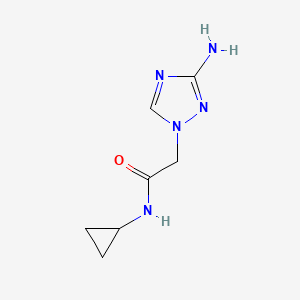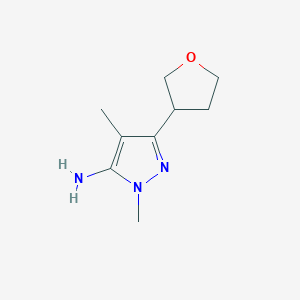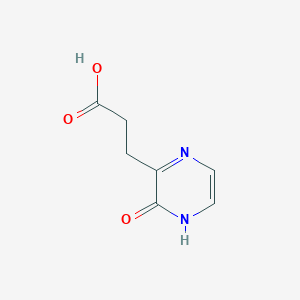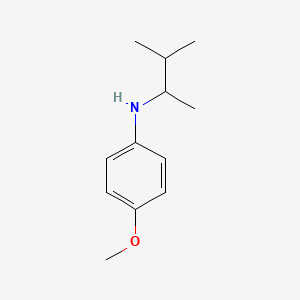![molecular formula C9H17NO B13309115 [(2S,3AS,7aS)-octahydro-1H-indol-2-yl]methanol](/img/structure/B13309115.png)
[(2S,3AS,7aS)-octahydro-1H-indol-2-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(2S,3AS,7aS)-octahydro-1H-indol-2-yl]methanol is an organic compound with a unique structure that includes an indole ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(2S,3AS,7aS)-octahydro-1H-indol-2-yl]methanol typically involves the reduction of [(2S,3AS,7aS)-octahydro-1H-indole-2-carboxylic acid] using suitable reducing agents. The reaction conditions often include the use of solvents like methanol and catalysts to facilitate the reduction process .
Industrial Production Methods
Industrial production of this compound may involve large-scale reduction processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
[(2S,3AS,7aS)-octahydro-1H-indol-2-yl]methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can lead to the formation of more saturated derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of the indole ring system, such as ketones, aldehydes, and substituted indoles .
Wissenschaftliche Forschungsanwendungen
[(2S,3AS,7aS)-octahydro-1H-indol-2-yl]methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as a precursor for the synthesis of pharmaceutical agents, particularly those targeting neurological and cardiovascular systems.
Wirkmechanismus
The mechanism of action of [(2S,3AS,7aS)-octahydro-1H-indol-2-yl]methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
[(2S,3AS,7aS)-octahydro-1H-indol-2-yl]methanol can be compared with other similar compounds, such as:
[(2S,3AS,7aS)-octahydro-1H-indole-2-carboxylic acid]: This compound is a precursor in the synthesis of this compound and shares a similar indole ring structure.
[(2S,3AS,7aS)-octahydro-1H-indole-2-carboxylate]: Another related compound with similar chemical properties and applications.
The uniqueness of this compound lies in its specific functional group and the resulting chemical reactivity, which makes it valuable for various synthetic and research applications .
Eigenschaften
Molekularformel |
C9H17NO |
|---|---|
Molekulargewicht |
155.24 g/mol |
IUPAC-Name |
[(2S,3aS,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-indol-2-yl]methanol |
InChI |
InChI=1S/C9H17NO/c11-6-8-5-7-3-1-2-4-9(7)10-8/h7-11H,1-6H2/t7-,8-,9-/m0/s1 |
InChI-Schlüssel |
AMFOSVYIMMVTKU-CIUDSAMLSA-N |
Isomerische SMILES |
C1CC[C@H]2[C@@H](C1)C[C@H](N2)CO |
Kanonische SMILES |
C1CCC2C(C1)CC(N2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


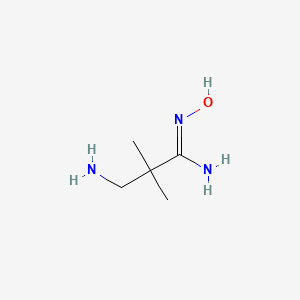
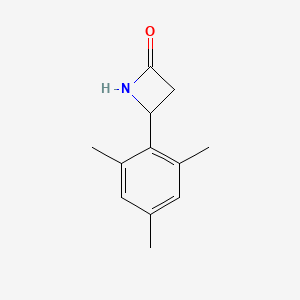

![1-Ethyl-3-(propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine](/img/structure/B13309048.png)
![1-[1-Methyl-3-(oxan-3-yl)-1H-pyrazol-5-yl]ethan-1-one](/img/structure/B13309049.png)
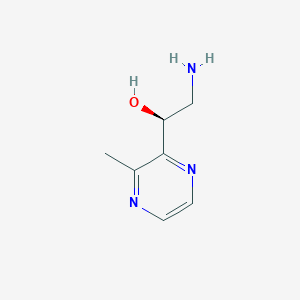
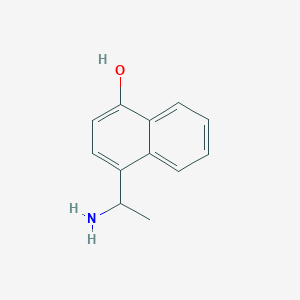
![1-Cyclobutyl-2-{octahydrocyclopenta[c]pyrrol-1-yl}ethan-1-one](/img/structure/B13309058.png)
